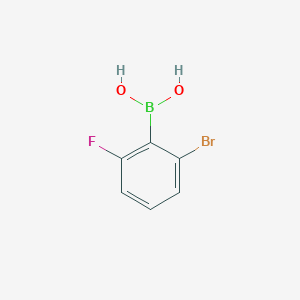
ビモクロモール
概要
説明
ビモクロモールは、ストレスタンパク質を誘導し、細胞保護効果を発揮することが知られている調査中の薬剤です . ビモクロモールは、特に糖尿病性ニューロパチーや創傷の治療における潜在的な用途について研究されてきました .
製法
ビモクロモールの合成には、位置選択的およびエナンチオ選択的な方法が用いられます。 合成経路の1つには、キラルグリシジル誘導体の使用が含まれます . このプロセスには、ビモクロモールと関連化合物であるアリモクロモールの両方の合成に不可欠な、ピリジンN-酸化の選択的メソッドの開発が含まれます . ビモクロモールの工業的生産方法は広く文書化されていませんが、合成には通常、医薬品製造で使用される標準的な有機合成技術が用いられます。
科学的研究の応用
Bimoclomol has a wide range of scientific research applications. It has been investigated for its potential therapeutic benefits in treating protein misfolding disorders, neuropathy, and neuropathic pain . The compound’s ability to induce heat shock proteins makes it a valuable tool in studying cellular stress responses and protective mechanisms . Bimoclomol has also been explored for its potential use in treating cardiovascular diseases due to its cytoprotective properties .
作用機序
ビモクロモールの作用機序には、熱ショック因子タンパク質1(HSF-1)への結合と、HSF-1のDNAエレメントへの長時間の結合の誘導が含まれます . この相互作用は、ストレスのない方法で保護的な熱ショックタンパク質(HSP)の上方制御につながります . ビモクロモールの分子標的は、HSF-1と、HSF-1が結合するDNAエレメントです。 このプロセスに関与する経路は、熱ショック応答とHSPの誘導に関連しています .
生化学分析
Biochemical Properties
Bimoclomol interacts with heat shock factor 1 (HSF-1), a transcription factor that regulates the expression of heat shock proteins (HSPs) . These proteins, many of which are molecular chaperones, are crucial for maintaining cell integrity during normal growth as well as during pathophysiological conditions .
Cellular Effects
Bimoclomol has been observed to have cytoprotective effects under several experimental conditions, including a murine model of ischemia and wound healing in the diabetic rat . It is believed to protect cells from damage by potentiating the induction of HSPs .
Molecular Mechanism
Bimoclomol binds to HSF-1 and induces a prolonged binding of HSF-1 to the respective DNA elements . This extension of HSF-1/DNA interaction may contribute to the chaperone co-induction of Bimoclomol observed previously .
Temporal Effects in Laboratory Settings
It has been observed that in the presence of mild ischemia, Bimoclomol induced a rapid synthesis of HSP70 .
Dosage Effects in Animal Models
It has been shown to have cytoprotective effects in a murine model of ischemia .
Metabolic Pathways
It is known to interact with HSF-1, a key regulator of the heat shock response .
Transport and Distribution
It is known to bind to HSF-1, suggesting it may be distributed to wherever HSF-1 is located within the cell .
Subcellular Localization
Given its interaction with HSF-1, it is likely to be found wherever HSF-1 is located within the cell .
準備方法
The synthesis of bimoclomol involves regioselective and enantiospecific methods. One of the synthetic routes includes the use of chiral glycidyl derivatives . The process involves the development of a selective method for pyridine N-oxidation, which is crucial for the synthesis of both bimoclomol and its related compound, arimoclomol . The industrial production methods for bimoclomol are not extensively documented, but the synthesis typically involves standard organic synthesis techniques used in pharmaceutical manufacturing.
化学反応の分析
ビモクロモールは、酸化反応や置換反応など、さまざまな化学反応を起こします。 この化合物は、熱ショック因子タンパク質1(HSF-1)に結合し、HSF-1のDNAエレメントへの長時間の結合を誘導することが知られています . この相互作用は、ビモクロモールで観察されるシャペロンの共同誘導に貢献します . これらの反応で使用される一般的な試薬および条件には、ピリジン化学で使用される標準的な有機溶媒および触媒が含まれます。これらの反応から生成される主な生成物は、通常、官能基が修飾されたビモクロモールの誘導体です。
科学研究への応用
ビモクロモールは、幅広い科学研究の用途を持っています。 タンパク質の誤った折り畳みによる疾患、ニューロパチー、神経障害性疼痛の治療における潜在的な治療効果について研究されてきました . この化合物は、熱ショックタンパク質を誘導する能力から、細胞ストレス応答と保護メカニズムを研究するための貴重なツールとなっています . ビモクロモールは、細胞保護特性により、心血管疾患の治療における潜在的な用途についても検討されています .
類似化合物との比較
特性
IUPAC Name |
(3Z)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18/h4-6,9,13,19H,1-3,7-8,10-11H2/b17-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOVJBAGBXIKCG-VKAVYKQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC(CO/N=C(/C2=CN=CC=C2)\Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bimoclomol binds to HSF-1 and induces a prolonged binding of HSF-1 to the respective DNA elements. Since HSF-1 does not bind to DNA in the absence of stress, the bimoclomol-induced extension of HSF-1/DNA interaction may contribute to the chaperone co-induction of bimoclomol observed previously. These findings indicate that bimoclomol may be of value in targeting HSF-1 so as to induce up-regulation of protective Hsp-s in a non-stressful manner and for therapeutic benefit. | |
| Record name | Bimoclomol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06258 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
130493-03-7 | |
| Record name | Bimoclomol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130493037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bimoclomol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06258 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BIMOCLOMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IYF14814M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


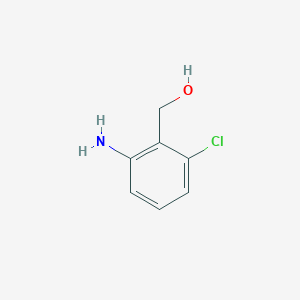

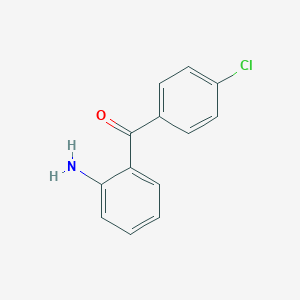
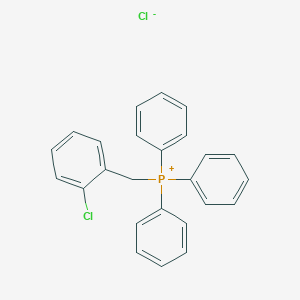




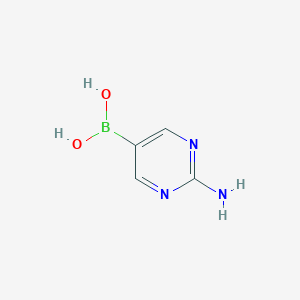
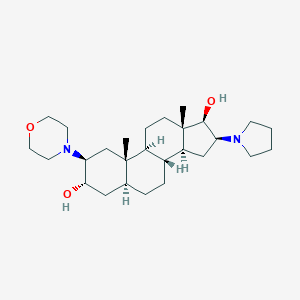
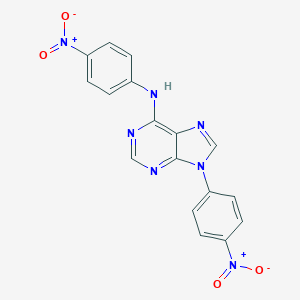

![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B151074.png)
